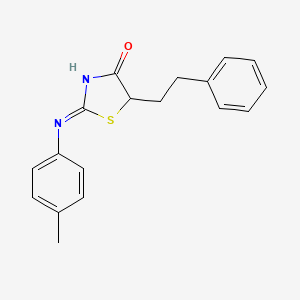
2-(4-Methylanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylanilino group and a phenylethyl group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one typically involves the reaction of 4-methylaniline with 2-phenylethyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Methylanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Brominated or nitrated derivatives of the compound.
科学的研究の応用
2-(4-Methylanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Methylanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(4-Chloroanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one
- 2-(4-Methoxyanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one
- 2-(4-Fluoroanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one
Uniqueness
2-(4-Methylanilino)-5-(2-phenylethyl)-1,3-thiazol-4(5H)-one is unique due to the presence of the methylanilino group, which can influence its chemical reactivity and biological activity. The phenylethyl group also contributes to its distinct properties, making it a valuable compound for various research applications.
特性
CAS番号 |
919364-96-8 |
|---|---|
分子式 |
C18H18N2OS |
分子量 |
310.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)imino-5-(2-phenylethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N2OS/c1-13-7-10-15(11-8-13)19-18-20-17(21)16(22-18)12-9-14-5-3-2-4-6-14/h2-8,10-11,16H,9,12H2,1H3,(H,19,20,21) |
InChIキー |
OIGKPCHWEPMWOD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
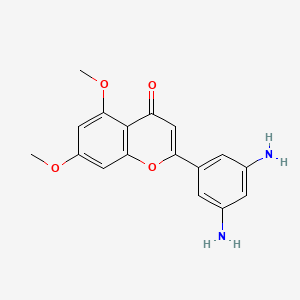
![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)
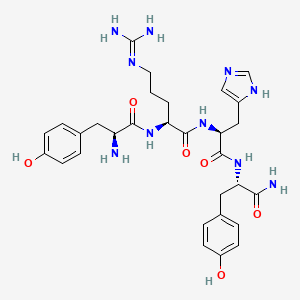

![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)


![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
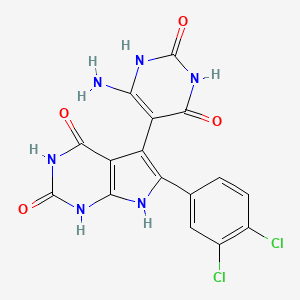
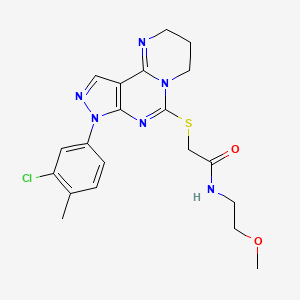
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
